molecular formula C6H5Cl2N B1314159 2,4-Dichloro-5-methylpyridine CAS No. 56961-78-5

2,4-Dichloro-5-methylpyridine

Cat. No.: B1314159
CAS No.: 56961-78-5
M. Wt: 162.01 g/mol
InChI Key: DUPJNQNLAKJWKU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms and one methyl group attached to a pyridine ring. The molecular formula of this compound is C6H5Cl2N, and it has a molecular weight of 162.02 g/mol .

Mechanism of Action

Target of Action

2,4-Dichloro-5-methylpyridine is primarily used as a pharmaceutical intermediate . It’s often used in the synthesis of other compounds, which then interact with biological targets.

Mode of Action

The mode of action of this compound is largely dependent on the compounds it’s used to synthesize. For instance, it’s used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the compound interacts with a metal catalyst and other organic groups to form new bonds .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic flux . Toxic or adverse effects have been observed at high doses, indicating the importance of determining the appropriate dosage for experimental and therapeutic purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other chemical compounds. For instance, it can be metabolized by specific enzymes to produce intermediates that participate in further biochemical reactions . These interactions can affect the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for determining its effects on cellular processes and developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell. These localization patterns can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and developing targeted therapeutic approaches.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-methylpyridine can be synthesized through various methods. One common method involves the reaction of 2-chloro-5-methylpyridine 1-oxide with phosphorus oxychloride and triethylamine in dichloromethane at 0°C. The mixture is stirred for 2 hours and then allowed to react at room temperature for 24 hours. The reaction mixture is then neutralized with sodium hydroxide solution, and the organic layer is extracted with ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

2,4-Dichloro-5-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4-methylpyridine: Similar structure but with chlorine atoms at different positions.

    2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of a methyl group.

    2,4-Dichloro-5-methoxypyrimidine: Contains a methoxy group instead of a methyl group.

Uniqueness

2,4-Dichloro-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPJNQNLAKJWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505457
Record name 2,4-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-78-5
Record name 2,4-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,4-Dichloro-5-chloromethyl-pyridine (1.43 g, 7.28 mmol) is dissolved in ethanol (14 ml). After addition of triethyl amine (737 mg, 7.28 mmol), Raney nickel (143 mg) is added. The reaction vessel is connected to a balloon filled with H2. After 3 hours of very vigorous magnetically stirring at RT, NMR analysis of a reaction aliquot indicated complete conversion of the starting material. The reaction mixture is diluted with EtOAc and poured into water.
Quantity
1.43 g
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reactant
Reaction Step One
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14 mL
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solvent
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737 mg
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reactant
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143 mg
Type
catalyst
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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